molecular formula C15H10O3S B2654768 7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one CAS No. 309923-38-4

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one

Cat. No.: B2654768
CAS No.: 309923-38-4
M. Wt: 270.3
InChI Key: CQYPNBZMQNYREY-UHFFFAOYSA-N
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Description

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one is a chemical compound with the molecular formula C15H10O3S and a molecular weight of 270.3 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological and pharmacological activities. The structure of this compound includes a chromenone core substituted with a thiophene-2-carbonyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one typically involves the condensation of 7-methylchromen-4-one with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromenone core with a thiophene-2-carbonyl group makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-methyl-3-(thiophene-2-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3S/c1-9-4-5-10-12(7-9)18-8-11(14(10)16)15(17)13-3-2-6-19-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPNBZMQNYREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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